molecular formula C25H20FN5O3S B2774593 N-(4-ethylphenyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1242866-78-9

N-(4-ethylphenyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2774593
CAS No.: 1242866-78-9
M. Wt: 489.53
InChI Key: BNKFPFOQEUUQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H20FN5O3S and its molecular weight is 489.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O3S/c1-3-15-4-10-18(11-5-15)28-19(32)12-31-13-27-24-20(25(31)33)14(2)21(35-24)23-29-22(30-34-23)16-6-8-17(26)9-7-16/h4-11,13H,3,12H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKFPFOQEUUQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a novel compound with significant potential in pharmacology. Its complex structure suggests various biological activities, which have been the focus of recent research. This article summarizes the biological activity of this compound based on diverse sources, including case studies and research findings.

The molecular formula of the compound is C25H20FN5O3SC_{25}H_{20}FN_5O_3S, with a molecular weight of 489.53 g/mol. The compound's structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC25H20FN5O3S
Molecular Weight489.53 g/mol
Purity≥ 95%

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the 1,2,4-oxadiazole moiety have been reported to induce apoptosis in cancer cells by activating p53 and caspase pathways. In vitro studies demonstrated that certain derivatives achieved IC50 values in the micromolar range against various cancer cell lines such as MCF-7 and HeLa .

Case Study:
In a study evaluating the cytotoxic effects of oxadiazole derivatives on MCF-7 cells, it was found that modifications to the oxadiazole ring significantly enhanced anticancer activity. The most potent derivative showed an IC50 value of 0.65 µM .

Antioxidant Activity

The antioxidant potential of compounds featuring the thieno[2,3-d]pyrimidine scaffold has been explored extensively. These compounds have demonstrated the ability to reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. The antioxidant activity was assessed using various assays, including the TBARS assay, which evaluates malondialdehyde levels as an indicator of lipid peroxidation .

The mechanism through which this compound exerts its biological effects is believed to involve several pathways:

  • Apoptosis Induction: Activation of apoptotic pathways via caspase activation and p53 modulation.
  • Cell Cycle Arrest: Compounds in this class have been shown to cause cell cycle arrest at the G0-G1 phase in cancer cells.
  • Reactive Oxygen Species (ROS) Scavenging: The antioxidant properties help mitigate oxidative damage within cells.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds similar to N-(4-ethylphenyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide exhibit significant anticancer properties. The presence of the 1,2,4-oxadiazole moiety is particularly noteworthy for its ability to induce apoptosis in cancer cells.

Case Study:
A study focused on the cytotoxic effects of oxadiazole derivatives on MCF-7 breast cancer cells demonstrated that structural modifications significantly enhanced their anticancer activity. The most effective derivative achieved an IC50 value of 0.65 µM , indicating potent cytotoxicity against these cancer cells .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for reducing oxidative stress in biological systems. Compounds containing the thieno[2,3-d]pyrimidine scaffold have been shown to effectively scavenge free radicals and inhibit lipid peroxidation.

Mechanisms of Action:

  • Apoptosis Induction: Activation of apoptotic pathways through caspase activation and modulation of p53.
  • Cell Cycle Arrest: Evidence suggests that these compounds can cause cell cycle arrest at the G0-G1 phase in cancer cells.
  • Reactive Oxygen Species Scavenging: The antioxidant properties help mitigate oxidative damage within cells .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential effectiveness against various pathogens. Research has indicated that derivatives of this compound may possess moderate to good antimicrobial activity against specific strains .

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for this compound?

Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the construction of the thieno[2,3-d]pyrimidin-4(3H)-one core. Key steps include:

  • Step 1: Cyclocondensation of substituted thioureas with β-keto esters to form the pyrimidine ring .
  • Step 2: Introduction of the 1,2,4-oxadiazole moiety via a [3+2] cycloaddition between nitrile oxides and amidoximes under microwave irradiation (60–80°C, 2–4 hours) .
  • Step 3: Acetamide side-chain coupling using carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF, room temperature, 12 hours) .
    Optimization Tips:
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to enhance aryl group incorporation efficiency .

Basic: How should researchers validate structural integrity and purity?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR: Confirm substituent positions (e.g., ¹H-NMR: δ 8.2–8.5 ppm for oxadiazole protons; ¹³C-NMR: ~170 ppm for carbonyl groups) .
  • IR: Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .
  • X-ray Crystallography: Resolve crystal packing and stereochemistry (e.g., compare with analogs in Acta Crystallographica datasets) .
  • HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~520) .

Advanced: How to design experiments to evaluate its biological activity in pharmacological contexts?

Methodological Answer:

  • In Vitro Assays:
    • Kinase Inhibition: Use ADP-Glo™ kinase assays (e.g., EGFR or VEGFR-2) with IC₅₀ determination .
    • Antimicrobial Activity: Follow CLSI guidelines for MIC testing against Gram-positive/negative strains .
  • Cell-Based Studies:
    • Apoptosis assays (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7, A549) .
    • Dose-response curves (0.1–100 µM) with cytotoxicity controls (e.g., cisplatin) .

Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl or pyridinyl) .

  • Key Structural Features to Test:

    Modification Biological Impact Reference
    Oxadiazole → ThiadiazoleReduced kinase inhibition
    Ethylphenyl → AcetylphenylEnhanced antimicrobial activity
  • Data Analysis: Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins .

Advanced: What strategies address solubility and stability challenges in biological assays?

Methodological Answer:

  • Solubility Enhancement:
    • Use co-solvents (DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in PBS .
    • Prepare cyclodextrin inclusion complexes for aqueous media .
  • Stability Testing:
    • Conduct LC-MS stability studies in simulated physiological conditions (pH 7.4, 37°C) over 24–72 hours .
    • Protect from light if thienopyrimidine core is photosensitive .

Advanced: How to design in vivo pharmacokinetic studies?

Methodological Answer:

  • Animal Models: Use Sprague-Dawley rats (n=6/group) for IV/PO administration (dose: 10 mg/kg) .
  • Parameters Measured:
    • Plasma concentration-time profiles (LC-MS/MS quantification).
    • Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability .
  • Tissue Distribution: Sacrifice at intervals (1, 4, 24 hours) to analyze brain, liver, and kidney penetration .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Troubleshooting Steps:
    • Verify assay conditions (e.g., ATP concentration in kinase assays affects IC₅₀) .
    • Compare cell line genetic backgrounds (e.g., EGFR mutation status in cancer cells) .
    • Re-evaluate compound purity (>95% via HPLC) and stereochemistry (chiral HPLC if applicable) .
  • Statistical Analysis: Use ANOVA with post-hoc tests to identify outliers or batch effects .

Advanced: What computational methods predict binding modes and metabolite profiles?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., GROMACS) using crystal structures from PDB (e.g., 4R3P for kinase targets) .
  • ADMET Prediction:
    • Use SwissADME for bioavailability radar and cytochrome P450 inhibition .
    • Run MetaSite to identify probable Phase I metabolites (e.g., oxadiazole ring oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.